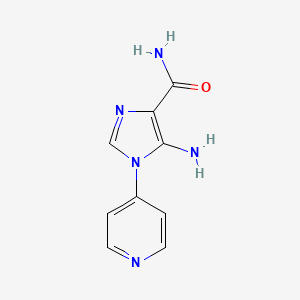

5-氨基-1-(吡啶-4-基)-1H-咪唑-4-甲酰胺

描述

“5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The physical form of the compound is a powder . It is highly soluble in water and other polar solvents .科学研究应用

GABA A Receptor Modulation

This compound has been identified as a potential GABA A receptor positive allosteric modulator . This application is significant in the development of treatments for neurological disorders such as anxiety, insomnia, and epilepsy. By modulating GABA A receptors, it can enhance the inhibitory effects of GABA, thereby stabilizing neuronal activity.

Proton Pump Inhibition

Research indicates that derivatives of this compound can act as proton pump inhibitors (PPIs) . PPIs are a class of drugs widely used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production. This application is crucial for developing new therapeutics for acid-related gastrointestinal conditions.

Aromatase Inhibition

The compound has shown promise as an aromatase inhibitor . Aromatase inhibitors are used in the treatment of breast cancer by preventing the conversion of androgens to estrogens, thus reducing estrogen levels in the body. This application is particularly relevant for hormone-sensitive breast cancer therapies.

Anti-inflammatory Activity

The presence of pyridin-4-yl moiety in the compound contributes to its anti-inflammatory properties . It can be utilized in the development of new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases.

Cancer Research

Imidazopyridines, including this compound, have been found to influence cellular pathways necessary for the functioning of cancerous cells . This makes them valuable in cancer research for understanding tumor biology and developing targeted cancer therapies.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These derivatives have diverse pharmacological potentials, making the compound a key player in synthetic organic chemistry.

Enzyme Activity Modulation

Due to its structural similarity to purines, the compound can modulate the activity of enzymes involved in carbohydrate metabolism . This application is essential for research into metabolic disorders and the development of drugs targeting metabolic pathways.

Immune System Research

The compound has implications in the study of the immune system, as it can affect components of the immune response . This application is vital for the development of immunomodulatory drugs and understanding autoimmune diseases.

安全和危害

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用机制

Target of Action

Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to target gaba a receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly causing changes in their function .

Biochemical Pathways

Related compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Related compounds have been shown to have significant medicinal potential in various disease conditions .

属性

IUPAC Name |

5-amino-1-pyridin-4-ylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYYJULWGCNUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC(=C2N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide | |

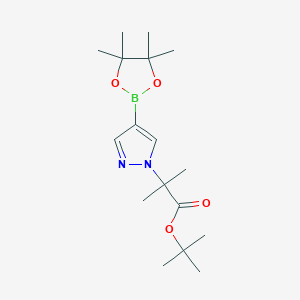

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)